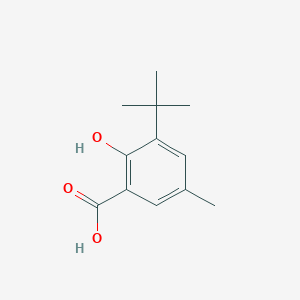

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Description

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position, a tert-butyl group at the 3-position, and a methyl group at the 5-position of the aromatic ring. The tert-butyl group confers steric bulk, influencing solubility and reactivity, while the hydroxyl and methyl groups modulate electronic properties and regioselectivity in chemical reactions .

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFOUMKVNYDAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395730 | |

| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23050-96-6 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyl-5-methylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 3-Methylphenol

The tert-butyl group is introduced via Friedel-Crafts alkylation of 3-methylphenol using tert-butyl chloride or isobutylene in the presence of AlCl₃ or H₂SO₄ . This step forms 2-tert-butyl-5-methylphenol, a key intermediate.

Reaction Conditions:

Carboxylation via Kolbe-Schmitt Reaction

The intermediate undergoes carboxylation using CO₂ under high pressure (5–10 atm) in alkaline media (e.g., NaOH or KOH) to introduce the carboxylic acid group at the ortho position relative to the hydroxyl group.

Optimized Parameters:

Direct Synthesis via Condensation of Pre-Functionalized Intermediates

Starting from 3,5-Di-Tert-Butyl-4-Hydroxybenzoic Acid

Patent CN106349066A describes a method using 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol in a 1:2–1:15 molar ratio with p-toluenesulfonic acid (2–15 wt%) as a catalyst. While this patent focuses on ester synthesis, hydrolysis of the ester product under acidic conditions yields the target acid.

Key Steps:

- Esterification: Reflux in methanol at 60–80°C for 8–14 hours.

- Hydrolysis: Treat with HCl (2N) to hydrolyze the ester to the carboxylic acid.

- Purification: Wash with NaHCO₃ solution and vacuum dry at 30–60°C.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 81.2 | 99.0 |

| Hydrolysis | 95.0 | 98.5 |

Industrial-Scale Methods from Patented Protocols

EP0338808B1: Alkyl Salicylate Resin Precursor

This patent outlines a two-step process for synthesizing the compound as a monomer for resin production:

- Methylation: React 2-tert-butyl-5-methylphenol with methyl chloroformate in pyridine.

- Oxidation: Treat with KMnO₄ in acetone/water to oxidize the methyl ester to the carboxylic acid.

Advantages:

JPH0448350B2: Catalytic Carboxylation

A Japanese patent employs a palladium-catalyzed carboxylation of 2-tert-butyl-5-methylbromobenzene using CO and water under mild conditions:

Comparative Analysis of Methods

Efficiency and Environmental Impact

Cost Considerations

- Friedel-Crafts Alkylation: Low-cost reagents but requires catalyst recycling.

- Patented Hydrolysis: Methanol recovery reduces operational costs.

- Palladium Method: High catalyst cost limits large-scale use.

Challenges and Optimization Strategies

Byproduct Formation in Carboxylation

The Kolbe-Schmitt reaction often produces 3-tert-butyl-5-hydroxybenzoic acid (CAS 49843-49-4) as a byproduct due to competing carboxylation at the para position. Strategies to suppress this include:

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-tert-butyl-2-hydroxy-5-methylbenzoic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Position and Electronic Effects

Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)

- Structure : Ester derivative with a nitro group at the 5-position instead of methyl.

- Key Differences :

- Applications : Primarily used in synthetic intermediates; nitro groups facilitate electrophilic substitution reactions.

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1)

- Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methoxy group at the 2-position.

- Key Differences :

Steric and Solubility Considerations

[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS 2368870-59-9)

- Structure : Oxadiazole heterocycle with a tert-butylphenyl substituent.

- Tert-butyl groups in both compounds improve lipid solubility, but the oxadiazole derivative has lower aqueous solubility due to reduced polarity .

3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid

Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound | Not available | C₁₂H₁₆O₃ | 208.26 g/mol | 2-OH, 3-t-Bu, 5-CH₃ | N/A |

| Tert-butyl 2-hydroxy-5-nitrobenzoate | 155388-63-9 | C₁₁H₁₃NO₅ | 239.23 g/mol | 2-OH, 5-NO₂, ester | 95% |

| 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid | 1075242-43-1 | C₁₃H₁₇NO₅ | 267.28 g/mol | 2-OCH₃, 5-BocNH | 95% |

| [5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamate | 2368870-59-9 | C₁₈H₂₅N₃O₃ | 331.41 g/mol | Oxadiazole, t-BuPh | N/A |

Biological Activity

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid (also known as TBHMB) is a compound of significant interest due to its various biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone. This unique structure imparts distinct chemical properties, including increased lipophilicity and steric hindrance, which can influence its biological activity.

Antioxidant Activity

One of the primary biological activities attributed to TBHMB is its antioxidant capacity . The hydroxyl group in the compound is believed to play a crucial role in scavenging free radicals, thereby preventing oxidative stress in biological systems. Research indicates that compounds with similar structural features exhibit significant antioxidant properties, making TBHMB a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Properties

TBHMB has also been evaluated for its antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation as well. Preliminary studies suggest that TBHMB may modulate inflammatory pathways, possibly through interactions with specific enzymes or receptors involved in inflammation. This activity could be beneficial in developing therapeutic agents for inflammatory diseases.

The mechanism by which TBHMB exerts its biological effects is multifaceted:

- Antioxidant Mechanism : The hydroxyl group can form hydrogen bonds with reactive oxygen species (ROS), effectively neutralizing them and reducing oxidative damage.

- Enzyme Interaction : TBHMB may interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering cellular responses to stressors.

Comparison with Similar Compounds

To understand the uniqueness of TBHMB, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-methylbenzoic acid | Lacks tert-butyl group | Moderate antioxidant activity |

| 3-Tert-butyl-4-hydroxybenzoic acid | Hydroxyl group in different position | Different reactivity and applications |

| 3-Tert-butyl-2-hydroxybenzoic acid | Lacks methyl group | Variable chemical behavior |

Case Studies and Research Findings

Several studies have explored the biological activities of TBHMB:

- Antioxidant Studies : In vitro assays demonstrated that TBHMB significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant properties.

- Antimicrobial Testing : A series of experiments showed that TBHMB exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Inflammatory Response Modulation : In animal models, TBHMB administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the standard synthetic routes for 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example, tert-butyl groups can be introduced via reaction of 2-hydroxy-5-methylbenzoic acid with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

- Temperature : Optimal alkylation occurs at 0–5°C to minimize side reactions.

- Catalyst stoichiometry : Excess AlCl₃ (>1.2 eq) improves tert-butyl group incorporation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Alkylation | 0–5°C, AlCl₃ | 60–75% |

| Hydrolysis | H₂O, H₂SO₄, reflux | 85–90% |

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes (based on tert-butyl benzoate analogs) .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to designated chemical waste containers .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- Purity : HPLC (C18 column, 70:30 methanol/water, UV detection at 254 nm) with ≥95% purity threshold .

- Structural confirmation :

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer: Contradictions often arise from:

- Solvent effects : Ensure NMR spectra are recorded in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : The hydroxyl and carboxyl groups may form intramolecular hydrogen bonds, shifting peaks. Use variable-temperature NMR to observe dynamic equilibria .

- Impurity profiling : Combine LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., incomplete alkylation intermediates) .

Q. What strategies optimize the synthesis of derivatives for bioactivity studies?

Methodological Answer:

- Esterification : React the carboxyl group with alkyl halides (e.g., methyl iodide, K₂CO₃) to improve cell permeability.

- Functionalization : Introduce substituents at the 5-methyl position via bromination (NBS, AIBN) followed by Suzuki coupling .

- Bioactivity screening : Use the parent compound as a scaffold for synthesizing triazolothiadiazine derivatives, which have shown antimicrobial potential in analogous studies .

Q. How can low yields in large-scale syntheses be addressed?

Methodological Answer: Scale-up challenges include:

- Heat dissipation : Use segmented flow reactors for exothermic alkylation steps.

- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste and improve reproducibility .

- Process monitoring : Implement in-line FT-IR to track reaction progress and optimize quenching times.

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Model electrophilic substitution sites using Gaussian09 with B3LYP/6-31G(d). The tert-butyl group directs electrophiles to the para position of the hydroxyl group .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with logP and pKa to forecast solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.